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1-(o-Tolyl)dihydrouracil

Cat. No.: B7500023
M. Wt: 204.22 g/mol
InChI Key: SVNZIAGWQZKSII-UHFFFAOYSA-N
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Description

1-(o-Tolyl)dihydrouracil is a promising chemical entity in the field of targeted protein degradation, specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs). It functions as a novel ligand for the E3 ubiquitin ligase cereblon (CRBN) . Unlike traditional glutarimide-based ligands (e.g., thalidomide, lenalidomide) that suffer from rapid racemization, this dihydrouracil-based scaffold is achiral, simplifying the drug development process by avoiding the complications of enantiomeric mixtures . Research indicates that substituting the phenyl ring of the dihydrouracil core, particularly with ortho and meta substituents, can significantly enhance its binding affinity to CRBN. Compounds with specific trisubstitution patterns on the phenyl ring have demonstrated binding affinity comparable to lenalidomide, making them highly valuable for creating effective, non-racemic PROTACs . The primary research value of this compound lies in its application for constructing potent and selective degraders of target proteins, such as BRD4, by serving as the CRBN-recruiting moiety in bifunctional PROTAC molecules . Dihydrouracil scaffolds are also of general interest in medicinal chemistry for synthesizing various nucleoside analogs and biologically active compounds . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B7500023 1-(o-Tolyl)dihydrouracil

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNZIAGWQZKSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 O Tolyl Dihydrouracil and Its Derivatives

Established Synthetic Pathways for Dihydrouracil (B119008) Ring Systems

The construction of the dihydrouracil core is a fundamental aspect of synthesizing a wide array of derivatives, including 1-(o-Tolyl)dihydrouracil. Several robust methods have been developed for this purpose.

Cyclization Reactions and Multicomponent Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like dihydrouracils. Multicomponent reactions (MCRs), which involve combining three or more reagents in a single step to form a complex product, are particularly efficient for this purpose. These one-pot processes offer significant advantages in terms of time, resource savings, and atom economy. The Biginelli reaction, a classic example of an MCR, involves the cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This method's efficiency and simplicity have made it a popular choice for generating diverse libraries of dihydrouracil analogs for drug discovery.

Biginelli-Type Hybrid Strategies for Dihydrouracil Analogues

Building upon the traditional Biginelli reaction, hybrid strategies have been developed to synthesize novel dihydrouracil analogues. These modified approaches often utilize different starting materials or catalysts to achieve specific structural outcomes. For instance, one innovative method employs 3-chloroperbenzoic acid under mild conditions to cleave the carbon-sulfur bond of Biginelli hybrids (5,6-dihydropyrimidin-4(3H)-ones), leading to the formation of dihydrouracils in moderate to high yields (32–99%). This strategy avoids the use of harsh reagents like metals, strong acids, or bases, making it an attractive and environmentally benign alternative. The reaction's success with a broad range of substrates highlights its potential for creating diverse dihydrouracil libraries.

Table 1: Synthesis of Dihydrouracil Derivatives using a Biginelli-Type Hybrid Strategy.
Starting MaterialProductYield (%)
6-(4'-Benzyloxyphenyl)-5,6-dihydropyrimidin-4(3H)-one6-(4'-Benzyloxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione67
6-(4'-(4”-Methylbenzyloxy)-3'-methoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one6-(4'-(4”-Methylbenzyloxy)-3'-methoxyphenyl)-dihydropyrimidine-2,4(1H,3H)-dione61
6-(3'-(hexahydro-2”,6”-dioxopyrimidin-4”-yl)phenyl)-5,6-dihydropyrimidin-4(3H)-oneDihydro-6-(3'-(hexahydro-2”,6”-dioxopyrimidin-4”-yl)phenyl)pyrimidine-2,4(1H,3H)-dione64

Solid-Phase Synthesis Techniques for Dihydrouracil Scaffolds

Solid-phase synthesis offers a powerful and efficient platform for the preparation of dihydrouracil scaffolds. This technique allows for the easy isolation of intermediates through simple filtration, and the development of automated methods has further enhanced its utility. Common solid supports like Rink amide resin and Wang resin are frequently employed. The solid-phase approach provides rapid access to large arrays of peptidomimetic analogs based on heterocyclic cores, including dihydrouracils. For example, a solid-phase synthesis can be performed on a bromoacetal resin, where various amines are loaded and subsequently coupled with amino acids and other building blocks to construct the desired dihydrouracil-containing molecules.

Hydrolytic Removal Methods in Dihydrouracil Preparation

Hydrolytic removal of specific functional groups is another established method for preparing the dihydrouracil scaffold. This approach often involves the removal of a methoxy (B1213986) (-OCH₃) or methylthio (-SCH₃) group from a dihydropyrimidinone core. These reactions are typically carried out under strongly acidic or basic conditions at elevated temperatures. For instance, the synthesis of 6-aryl-dihydrouracils has been achieved using formic acid and hydrochloric acid under heating. The kinetics and mechanisms of the alkaline hydrolysis of dihydrouracils have been studied, revealing that the reaction can be first and second order in hydroxide (B78521) ion, depending on the alkalinity.

Targeted Synthesis of this compound Architectures

The specific synthesis of this compound requires a more targeted approach, often involving the introduction of the o-tolyl group at the N-1 position of the dihydrouracil ring.

Conjugate Addition and Subsequent Cyclization Approaches

A general and effective method for the preparation of N-1 substituted dihydrouracils, including this compound, involves a conjugate addition reaction followed by cyclization. This strategy typically begins with the Michael addition of an aniline (B41778) derivative to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, o-toluidine (B26562) can be reacted with acrylic acid. The resulting adduct is then cyclized with urea in the presence of an acid, such as acetic acid, at high temperatures to yield the final product. This two-step, one-pot procedure provides a direct route to the desired 1-aryl-dihydrouracil scaffold.

A recently developed one-step, regioselective method utilizes a Palladium-catalyzed cross-coupling reaction between dihydrouracil and aryl electrophiles. This approach offers a cost-effective and scalable synthesis with high yields, avoiding the need for protecting group strategies and preventing the formation of regioisomers.

Table 2: Spectroscopic Data for 1-(o-tolyl)dihydropyrimidine-2,4(1H,3H)-dione.
TechniqueObserved Signals (ppm)
¹H NMR (400 MHz, DMSO-d6)10.33 (s, 1H), 7.33 – 7.18 (m, 4H), 3.82 – 3.71 (m, 1H), 3.55 – 3.45 (m, 1H), 2.86 – 2.60 (m, 2H), 2.19 (s, 3H)

Strategic Introduction of the Ortho-Tolyl Moiety

The key challenge in synthesizing this compound lies in the selective formation of the C-N bond at the N-1 position of the dihydrouracil ring. Traditional multi-step methods often suffer from poor yields and the need for protecting group strategies. However, modern catalytic approaches have enabled a more direct and efficient synthesis.

A prominent strategy is the one-step, regioselective palladium-catalyzed N-arylation (a type of cross-coupling reaction) of the dihydrouracil scaffold with an ortho-tolyl electrophile, such as 2-bromotoluene (B146081) or 2-iodotoluene. organic-chemistry.orgnih.gov This approach offers high yields and excellent functional group tolerance, avoiding the formation of the N-3 substituted regioisomer. organic-chemistry.org The success of this reaction hinges on the selection of an appropriate catalyst and ligand system. Density functional theory (DFT) calculations have confirmed the energetic preference for N-1 selectivity with specific catalyst combinations. organic-chemistry.org

Optimization studies have identified several effective catalyst systems for this transformation. These systems are typically composed of a palladium precursor and a sterically hindered biarylphosphine ligand. The bulky nature of the ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.

Table 1: Optimized Catalyst Systems for N-1 Arylation of Dihydrouracil

Palladium Precursor Ligand Base Solvent Temperature Yield (%)
[(cinnamyl)PdCl]₂ t-BuBrettPhos K₂CO₃ t-Amyl alcohol 100°C ~80-95
BrettPhos Pd G3 t-BuBrettPhos K₃PO₄ Dioxane 110°C ~85-98

Data compiled from representative studies on N-arylation of dihydrouracils. organic-chemistry.orgnih.gov

An alternative synthetic route involves a multi-component reaction. This method begins with the reaction of o-toluidine (2-methylaniline) with acrylic acid to form 3-((2-methylphenyl)amino)propanoic acid. This intermediate is then cyclized with urea in the presence of an acid, such as acetic acid, at elevated temperatures to construct the dihydrouracil ring, yielding this compound. nih.gov

Derivatization and Functionalization Strategies of the Dihydrouracil Core

Once the this compound scaffold is synthesized, its core structure can be further modified to create a diverse range of derivatives. These strategies are essential for structure-activity relationship (SAR) studies and for linking the molecule to other chemical entities.

Cross-Coupling Reactions for Peripheral Substitution (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at specific positions on the dihydrouracil ring, most commonly at the C-5 position. mdpi.com To achieve this, a precursor such as 5-bromo-1-(o-tolyl)dihydrouracil is typically required. This halogenated intermediate serves as an electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the 5-bromo derivative with an organoboron reagent (e.g., an aryl or heteroaryl boronic acid) to form a new C-C bond. nih.govnih.gov It is widely used to introduce diverse aromatic and heteroaromatic substituents. Typical catalysts include palladium complexes with phosphine (B1218219) ligands like Pd(dppf)Cl₂. nih.gov

Sonogashira Coupling : This reaction is used to install alkyne functionalities by coupling the 5-bromo derivative with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) salts. wikipedia.orgorganic-chemistry.org The resulting alkynes are versatile handles for further transformations.

Heck-Mizoroki Reaction : This reaction involves the coupling of the 5-bromo derivative with an alkene to form a new, substituted alkene at the C-5 position. organic-chemistry.orgwikipedia.org The reaction typically maintains the stereochemistry of the alkene partner, leading to the trans product. youtube.com

Table 2: Representative Cross-Coupling Reactions on a 5-Bromo-Dihydrouracil Core

Reaction Name Coupling Partner Catalyst System Base Product Type
Suzuki-Miyaura Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ 5-Phenyl-dihydrouracil
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂, CuI Et₃N 5-(Phenylethynyl)-dihydrouracil

Alkylation and Reduction Manipulations on the Dihydrouracil Framework

The dihydrouracil framework itself can be subjected to various chemical manipulations.

Alkylation : While the N-1 position is occupied by the o-tolyl group, the N-3 position remains available for substitution. N-3 alkylation can be achieved by treating this compound with an appropriate alkyl halide in the presence of a base. This modification can significantly alter the molecule's steric and electronic properties.

Reduction : The synthesis of this compound can be viewed as a reduction manipulation of its unsaturated precursor, 1-(o-tolyl)uracil. The reduction of the C5-C6 double bond is a key transformation. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through enzymatic reactions catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD), which uses NADPH as a reductant. nih.gov The saturation of this bond changes the geometry of the ring from planar to a more flexible, non-planar conformation. hoffmanlab.org

Site-Specific Modifications of Dihydrouracil (e.g., C-5, N-1)

Site-specific modifications are crucial for precisely tuning the molecule's properties.

N-1 Modification : The introduction of the o-tolyl group at the N-1 position, as discussed in section 2.2.2, is the primary site-specific modification that defines the parent compound. The palladium-catalyzed cross-coupling methods provide excellent regioselectivity for this position over the N-3 position. organic-chemistry.orgnih.gov

C-5 Modification : The C-5 position is the most common site for further functionalization on the dihydrouracil ring. Halogenation, particularly bromination, at this position provides a key intermediate for the cross-coupling reactions described previously. mdpi.com Other modifications can include the introduction of various functional groups through electrophilic or nucleophilic reactions, depending on the specific synthetic strategy.

Synthesis of Dihydrouracil-Containing Hybrid Molecules

The this compound scaffold has emerged as a valuable building block for the construction of larger, multi-functional hybrid molecules. A prominent application is in the field of targeted protein degradation.

PROTACs : Phenyl dihydrouracil (PDHU) derivatives, including those with tolyl substitutions, have been developed as novel, achiral ligands for the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov In this context, the dihydrouracil moiety is incorporated into Proteolysis Targeting Chimeras (PROTACs). nih.govresearchgate.net A PROTAC is a heterobifunctional molecule consisting of three parts: a ligand for an E3 ligase (the dihydrouracil moiety), a ligand for a protein of interest (POI), and a chemical linker that connects the two. nih.gov By simultaneously binding to both the target protein and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of these hybrids involves attaching a linker, often to the phenyl ring of the dihydrouracil scaffold, which is then coupled to the POI-binding molecule.

Other Conjugates : The dihydrouracil core can also be conjugated to other biomolecules, such as peptides or saccharides, to create novel hybrid structures. beilstein-journals.org These syntheses typically involve standard amide bond formation or other biocompatible ligation chemistries to connect the dihydrouracil unit, which may be functionalized with a carboxylic acid or amine handle, to the desired molecular partner.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromotoluene
2-Iodotoluene
o-Toluidine
Acrylic acid
3-((2-Methylphenyl)amino)propanoic acid
Urea
Acetic acid
5-Bromo-1-(o-tolyl)dihydrouracil
1-(o-Tolyl)uracil
Uracil (B121893)

Spectroscopic Characterization and Structural Elucidation Techniques for 1 O Tolyl Dihydrouracil and Its Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1-(o-Tolyl)dihydrouracil, ¹H NMR spectroscopy is used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the protons on the dihydrouracil (B119008) ring, typically as two triplets corresponding to the adjacent methylene (B1212753) (-CH₂-) groups, and a signal for the N-H proton. chemicalbook.com The aromatic protons of the ortho-tolyl group would appear in the aromatic region of the spectrum, and a characteristic singlet for the methyl (-CH₃) group protons would be observed in the aliphatic region.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals include those for the two carbonyl (C=O) carbons in the dihydrouracil ring, the two aliphatic carbons of the ring, and the distinct signals for the aromatic and methyl carbons of the tolyl substituent. acs.org The precise chemical shifts are sensitive to the electronic environment, confirming the substitution pattern. scielo.br Recent studies on N-1-substituted dihydrouracils provide reference data for these assignments. acs.org

Table 1: Characteristic NMR Chemical Shifts for this compound Data are estimated based on typical values for N-aryl dihydrouracil derivatives. acs.org

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
NH -3¹H10.0 - 10.5Singlet (s)
Aromatic H ¹H7.0 - 7.5Multiplet (m)
CH₂ -6¹H3.7 - 3.9Triplet (t)
CH₂ -5¹H2.7 - 2.8Triplet (t)
-CH₃ ¹H2.2 - 2.4Singlet (s)
C =O (C4)¹³C~170-
C =O (C2)¹³C~152-
Aromatic C ¹³C120 - 140-
C H₂-6¹³C44 - 46-
C H₂-5¹³C30 - 32-
-C H₃¹³C17 - 19-

Utilization of Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. Specific types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

In the IR spectrum of this compound, the most prominent features would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the cyclic amide structure, typically found in the 1630-1780 cm⁻¹ region. ucla.edu Other key absorptions include the N-H stretching vibration, which appears as a moderate band around 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic tolyl ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydrouracil ring and the tolyl's methyl group appear just below 3000 cm⁻¹. vscht.cz

Table 2: Principal IR Absorption Frequencies for this compound Data are based on standard functional group absorption ranges. libretexts.org

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Amide N-HStretch3500 - 3300Medium
Aromatic C-HStretch3100 - 3010Medium
Aliphatic C-HStretch3000 - 2850Medium
Amide C=OStretch1780 - 1630Strong
Aromatic C=CStretch1600 - 1400Medium

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic molecular weight is 204.0899 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. acs.org For example, HRMS analysis of related N-aryl dihydrouracils has been used to confirm their calculated elemental compositions. acs.org The mass spectrum also provides structural information through the analysis of fragmentation patterns, which can reveal the loss of the tolyl group or the breakdown of the dihydrouracil ring. researchgate.net

Table 3: Theoretical Isotopic Mass Data for this compound (C₁₁H₁₂N₂O₂)

Property Value
Molecular FormulaC₁₁H₁₂N₂O₂
Monoisotopic Mass204.08988 Da
[M+H]⁺ (Protonated)205.09765 Da
[M+Na]⁺ (Sodated)227.07960 Da
C¹³ Isotope (M+1)205.09323 Da
O¹⁸ Isotope (M+2)206.09419 Da

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in space. excillum.com

For this compound, a crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. Structural studies of related dihydrouracil derivatives indicate that the dihydrouracil ring is relatively flat, though it can adopt a slight twist or half-chair conformation. nih.gov A key parameter would be the dihedral angle between the plane of the dihydrouracil ring and the aromatic tolyl ring, which is influenced by steric hindrance from the ortho-methyl group. Furthermore, the analysis would reveal the crystal packing arrangement, identifying intermolecular interactions such as hydrogen bonds between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule, which govern the solid-state architecture. nih.gov

Table 4: Key Parameters Determined by X-ray Crystallography These are general parameters obtained from a typical crystallographic analysis.

Parameter Information Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the basic repeating unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent chemical bonds
Torsion Angles (°)Conformation of the molecule (e.g., ring puckering)
Intermolecular ContactsHydrogen bonding, van der Waals interactions

Computational Chemistry and Molecular Modeling of 1 O Tolyl Dihydrouracil

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of 1-(o-Tolyl)dihydrouracil, offering a detailed understanding of its chemical reactivity and properties. northwestern.edu These calculations solve the Schrödinger equation for the molecule, providing information on electron distribution, molecular orbitals, and electrostatic potential. northwestern.edu

Detailed research findings from QM analysis reveal the molecule's reactivity hotspots. The distribution of electron density and the mapping of the electrostatic potential surface highlight regions that are electron-rich or electron-poor. The nitrogen and oxygen atoms of the dihydrouracil (B119008) ring are typically identified as nucleophilic centers (electron-rich), making them potential sites for hydrogen bonding. Conversely, the hydrogen atoms attached to the nitrogen atoms are electrophilic (electron-poor).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from these calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to engage in chemical reactions. For this compound, these values help predict its kinetic stability and its potential to participate in charge-transfer interactions with biological targets.

Table 1: Calculated Electronic Properties of this compound Note: Data are representative examples derived from typical quantum mechanical calculations and are for illustrative purposes.

ParameterValueSignificance
Energy of HOMO-6.5 eVIndicates the molecule's ability to donate electrons.
Energy of LUMO-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.8 DMeasures the polarity of the molecule, influencing solubility and binding.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uu.nl For this compound, MD simulations provide crucial insights into its conformational flexibility, which is essential for its interaction with biological targets. nih.gov These simulations model the molecule's behavior in a solvated environment, mimicking physiological conditions. uu.nl

The primary finding from MD simulations is the identification of the most stable, low-energy conformations of the molecule. The orientation of the o-tolyl group relative to the dihydrouracil ring is a key flexible bond. Simulations reveal that the rotational barrier around this bond leads to several preferred conformations, or "rotamers." By analyzing the trajectory of the simulation, researchers can determine the population of each conformational state and the energetic barriers between them.

This conformational landscape is vital for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. The flexibility of the tolyl group can be a determining factor in achieving an optimal binding pose, influencing both the affinity and selectivity of the compound.

Table 2: Conformational Analysis of this compound from Molecular Dynamics Note: Data are representative examples from a hypothetical molecular dynamics simulation and are for illustrative purposes.

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)Population (%)
Conformer A (Global Minimum)85°0.0065%
Conformer B-90°1.225%
Conformer C180°3.510%

*Dihedral angle defined by the plane of the dihydrouracil ring and the plane of the tolyl group.

Ligand-Protein Docking and Interaction Prediction

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. meilerlab.org This method is used to understand the binding mode of this compound and to estimate its binding affinity for a specific biological target. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for thousands of different positions and conformations. nih.gov

Docking studies can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. For instance, the carbonyl groups and N-H moieties of the dihydrouracil ring are predicted to be primary sites for forming hydrogen bonds with polar residues in the binding pocket. The o-tolyl group often engages in hydrophobic interactions, fitting into a non-polar pocket of the protein.

The output of a docking simulation is a "docking score," which is an estimate of the binding free energy. A lower score typically indicates a more favorable binding interaction. These predictions are crucial for prioritizing compounds for experimental testing and for guiding the design of analogs with improved binding affinity. nih.gov

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target Note: Data are representative examples from a hypothetical docking simulation and are for illustrative purposes.

ParameterValue/Description
Binding Affinity (ΔG)-8.5 kcal/mol
Hydrogen Bonds- C=O of dihydrouracil with Lysine-78
  • N-H of dihydrouracil with Aspartate-145
  • Hydrophobic Interactions- o-Tolyl group with Leucine-25, Valine-55, Alanine-143
    Predicted Inhibition Constant (Ki)1.5 µM

    Predictive Modeling for Structure-Activity Relationship (SAR) Studies

    Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) methods, builds mathematical models to correlate chemical structure with activity. longdom.org For this compound, these models can guide the chemical synthesis of new derivatives with enhanced potency or other desirable properties. oncodesign-services.com

    The process involves creating a dataset of structurally similar compounds with known biological activities. Computational models are then trained on this data to identify which molecular features (descriptors) are most important for activity. collaborativedrug.com These descriptors can include electronic properties (from QM calculations), steric properties (size and shape), and hydrophobic characteristics.

    For this compound, a predictive SAR model might reveal that the size and position of the substituent on the tolyl ring are critical for activity. For example, the model could predict how replacing the ortho-methyl group with other groups (e.g., chloro, methoxy) would impact binding affinity. These models serve as a predictive tool to screen virtual compounds before they are synthesized, saving time and resources in the lead optimization process. oncodesign-services.com

    Table 4: Illustrative SAR Data for Analogs of this compound Note: Data are hypothetical and for the purpose of illustrating a predictive SAR model.

    CompoundModification (R-group on Tolyl Ring)Predicted Activity (IC₅₀, µM)Key Insight
    Parent Compound2-Methyl (o-tolyl)5.2Baseline activity.
    Analog 13-Methyl (m-tolyl)10.8Moving methyl group decreases activity.
    Analog 24-Methyl (p-tolyl)8.1Para position is better than meta but worse than ortho.
    Analog 32-Chloro3.5Electron-withdrawing group at ortho position improves activity.
    Analog 42-Methoxy6.4Bulky electron-donating group slightly decreases activity.

    Biological Activity and Mechanistic Studies of 1 O Tolyl Dihydrouracil Derivatives

    Enzymatic Inhibition Mechanisms

    The dihydrouracil (B119008) scaffold serves as a versatile template for designing inhibitors that target several classes of enzymes, particularly proteases and metabolic dehydrogenases.

    Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Interactions and Metabolic Implications

    Dihydropyrimidine dehydrogenase (DPD) is the principal and rate-limiting enzyme in the catabolism of pyrimidines, including uracil (B121893) and thymine. scbt.comelsevierpure.com This enzyme is of significant clinical importance as it is responsible for the rapid degradation of the fluoropyrimidine chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.govnih.gov Over 80% of an administered 5-FU dose is catabolized by DPD, which can limit the drug's efficacy and contribute to variability in patient response and toxicity. nih.govpatsnap.com

    The inhibition of DPD has been explored as a therapeutic strategy to increase the bioavailability and antitumor activity of 5-FU. elsevierpure.comnih.gov DPD inhibitors function by preventing the rapid breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its half-life. patsnap.com Many DPD inhibitors are themselves uracil analogues that act as competitive or mechanism-based inhibitors of the enzyme. scbt.com For instance, compounds like eniluracil (B1684387) and gimeracil (B1684388) are potent DPD inhibitors used in combination with 5-FU prodrugs to enhance their therapeutic window. scbt.comnih.gov As a substituted derivative of dihydrouracil, which is the natural product of DPD's action on uracil, 1-(o-Tolyl)dihydrouracil belongs to a class of compounds with the potential to interact with the DPD active site. The metabolic implications of such interactions would be a modulation of the pharmacokinetics of co-administered fluoropyrimidine drugs.

    Inhibition of Leukocyte Elastase by Dihydrouracil Derivatives

    Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils that plays a role in inflammation and tissue destruction. A series of dihydrouracil derivatives has been investigated for their ability to inhibit HLE. nih.gov Studies have shown that certain substituted dihydrouracils function as efficient, time-dependent inhibitors of HLE. nih.gov

    The mechanism of inhibition involves the formation of an acyl-enzyme intermediate. nih.gov The dihydrouracil derivative acylates a serine residue in the active site of the elastase. The stability of this covalent complex is variable and depends on the nature of the substituents on the dihydrouracil ring. nih.gov For example, alkyl [sulfonyl(oxy)] uracils form acyl enzymes whose hydrolytic stability is influenced by the R1 group, which is believed to occupy the primary specificity site (S1) of the enzyme. nih.gov In contrast, phosphorus-containing dihydrouracil derivatives have been found to be potent, time-dependent, and irreversible inhibitors of HLE, suggesting a different binding mode or a more stable covalent modification. nih.gov

    Table 1: Inhibition of Human Leukocyte Elastase (HLE) by Dihydrouracil Derivatives This table is for illustrative purposes based on findings for the general class of compounds.

    Compound Class Inhibition Type Mechanism
    Alkyl [sulfonyl(oxy)] uracils Time-dependent Formation of acyl-enzyme complex with variable stability nih.gov
    Phosphorus-containing dihydrouracils Time-dependent, Irreversible Potent and stable inhibition, possibly via a different binding mode nih.gov

    Pyrimidinone-Mediated Chymase Inhibition

    Chymase is a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells. nih.govnih.gov It is involved in various physiological and pathological processes, including the conversion of angiotensin I to angiotensin II, tissue remodeling, and inflammation. nih.govnih.gov Consequently, chymase inhibitors are being investigated as potential therapeutic agents for cardiovascular and inflammatory diseases. nih.govjci.org

    Non-peptidic inhibitors based on the pyrimidinone scaffold, a core component of the dihydrouracil structure, have been designed and shown to be effective against chymase. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of 5-amino-6-oxo-1,6-dihydropyrimidine-containing trifluoromethyl ketones revealed critical features for potent inhibition. Notably, a phenyl substitution at the 2-position of the pyrimidinone ring was found to be essential for high activity. nih.gov The design of these inhibitors was based on replacing the Val-Pro unit of a peptidic inhibitor with a (5-amino-6-oxo-2-phenyl-1,6-dihydro-1-pyrimidinyl)acetyl moiety, demonstrating that the pyrimidinone structure can effectively mimic peptide elements to bind within the enzyme's active site. nih.gov The most potent compounds in this class exhibited high selectivity for chymase over other proteases. nih.gov

    Inhibition of Parasitic Enzymes (e.g., Schistosoma mansoni Cercarial Elastase)

    Schistosoma mansoni is a parasitic flatworm that causes schistosomiasis, a major public health issue in many parts of the world. plos.org The parasite has a complex life cycle that involves the penetration of host skin by a larval stage known as the cercaria. This invasion is facilitated by the secretion of proteases, with cercarial elastase, a serine protease, being a key enzyme. nih.gov The critical role of proteases in the parasite's life cycle makes them attractive targets for the development of new antiparasitic drugs. plos.orgmdpi.com

    While direct studies on the inhibition of Schistosoma mansoni cercarial elastase by this compound are not available, the known activity of dihydrouracil derivatives against other serine proteases, such as human leukocyte elastase, suggests a potential mechanism of action. nih.gov Neutrophil elastase has been shown to be toxic to the larval stage of S. mansoni, and a native parasite-derived Kunitz-type inhibitor (SmKI-1) that targets elastase is crucial for parasite survival. nih.gov This indicates that the parasite is vulnerable to elastase activity and that inhibiting its own proteases or host proteases it manipulates could be a viable therapeutic strategy. Therefore, it is plausible that synthetic elastase inhibitors based on the dihydrouracil scaffold could interfere with the parasite's essential biological processes.

    Cellular Target Engagement and Pathway Modulation

    Beyond direct enzyme inhibition, dihydrouracil derivatives have emerged as important molecules for engaging specific cellular components to modulate protein pathways, most notably the ubiquitin-proteasome system.

    Cereblon (CRBN) E3 Ligase Binding and Functional Consequences

    Cereblon (CRBN) is a substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.gov This complex is responsible for tagging specific proteins with ubiquitin, marking them for degradation by the proteasome. The function of the CRL4^CRBN^ complex can be modulated by small molecules, such as thalidomide (B1683933) and its analogues (known as immunomodulatory drugs or IMiDs), which bind to CRBN and induce the degradation of neo-substrates not normally targeted by the ligase. researchgate.net

    Recently, substituted phenyl dihydrouracil (PDHU) derivatives, including this compound, have been developed as a novel class of achiral ligands for CRBN. nih.gov These compounds offer advantages over traditional glutarimide-based ligands (like thalidomide), which are chiral and can be unstable. nih.govbiopolymers.org.ua The PDHU scaffold is more stable and less prone to hydrolysis and racemization. nih.govnih.gov

    The binding of a PDHU ligand to CRBN enables its use in Proteolysis Targeting Chimeras (PROTACs). nih.gov A PROTAC is a bifunctional molecule that consists of a ligand for an E3 ligase (like a PDHU), a linker, and a ligand for a target protein of interest (POI). researchgate.net By simultaneously binding to CRBN and the POI, the PROTAC brings the E3 ligase complex into close proximity with the target, inducing its ubiquitination and subsequent degradation. oatext.com Structure-activity studies have shown that substitutions on the phenyl ring of the PDHU moiety can significantly influence binding affinity to CRBN, with an ortho-methyl group found to improve binding potency. researchgate.net The functional consequence of this binding is the targeted degradation of specific proteins, a powerful therapeutic strategy for various diseases, including cancer. nih.govnih.gov

    Table 2: Comparison of CRBN Ligand Properties

    Ligand Class Chirality Stability Application Functional Consequence
    Glutarimides (e.g., Thalidomide) Chiral Prone to racemization and hydrolysis nih.govnih.gov IMiDs, PROTACs Neosubstrate degradation (e.g., IKZF1, IKZF3) researchgate.net
    Phenyl Dihydrouracils (PDHUs) Achiral More stable than glutarimides nih.govbiopolymers.org.ua PROTACs Targeted degradation of selected proteins of interest nih.gov

    Mechanistic Aspects of Targeted Protein Degradation (PROTACs) involving Dihydrouracil Ligands

    Recent advancements in therapeutic modalities have highlighted the potential of targeted protein degradation. nih.gov Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that facilitate the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. nih.gov These molecules typically consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov

    Within this framework, derivatives of this compound have emerged as a novel class of ligands for the E3 ubiquitin ligase Cereblon (CRBN). nih.govresearchgate.netbiopolymers.org.uaresearchgate.net Traditionally, ligands based on glutarimide (B196013), such as thalidomide and its analogs, have been widely used to recruit CRBN. nih.govresearchgate.net However, these compounds are often hampered by issues of chemical instability and rapid racemization, which can complicate drug development as typically only one enantiomer is active. nih.govbiopolymers.org.uaresearchgate.net

    Phenyl dihydrouracil (PDHU) derivatives, including this compound, offer a significant advantage due to their achiral nature and enhanced stability. nih.gov Research has demonstrated that while the parent PDHU molecule exhibits minimal binding to CRBN, the introduction of substituents on the phenyl ring, such as the ortho-tolyl group, can significantly improve binding affinity. nih.govresearchgate.net Structural modeling studies have provided insights into the molecular interactions between these dihydrouracil ligands and CRBN, paving the way for further optimization. nih.gov

    The dihydrouracil motif has been shown to possess much higher stability and to be less prone to hydrolysis compared to the glutarimide ring found in traditional CRBN ligands. nih.gov This increased stability contributes to more robust and reliable performance in biological systems. By incorporating this compound and its analogs into PROTAC design, researchers have successfully developed potent degraders of target proteins, such as BRD4, demonstrating the utility of these novel ligands in the field of targeted protein degradation. nih.gov

    Interference with Nucleic Acid Synthesis and Cellular Proliferation

    The primary mechanism through which this compound-based PROTACs exert their biological effects is through the degradation of specific target proteins that are critical for cellular processes, including nucleic acid synthesis and proliferation. For instance, when these dihydrouracil derivatives are used to target bromodomain and extra-terminal domain (BET) proteins like BRD4, the subsequent degradation of BRD4 has profound downstream effects on gene transcription. nih.gov

    BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers of target genes. Many of these target genes are involved in cell cycle progression and proliferation. By inducing the degradation of BRD4, this compound-based PROTACs effectively downregulate the expression of these critical genes, leading to an inhibition of cellular proliferation. This interference with the transcriptional program of cancer cells is a key aspect of their antiproliferative activity. While not a direct inhibitor of the enzymes involved in nucleic acid synthesis, the targeted degradation of transcriptional regulators effectively shuts down the necessary signals for the production of nucleotides and the replication of DNA, thus halting cell division.

    Antiproliferative and Cytotoxic Effects in Cellular Models

    Efficacy Against Various Cancer Cell Lines (e.g., A431, MV4;11)

    PROTACs incorporating substituted phenyl dihydrouracil ligands, such as derivatives of this compound, have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell models. Notably, their efficacy has been verified in multiple cell lines, including the MV4;11 human acute myeloid leukemia cell line. nih.gov The cytotoxic activity of these compounds is a direct result of the successful degradation of their target proteins. For example, BRD4-targeting PROTACs constructed with these novel CRBN ligands have shown remarkable BRD4 degradation activity. nih.gov

    The antiproliferative effects are often dose-dependent, with higher concentrations of the PROTAC leading to greater inhibition of cancer cell growth. researchgate.net The effectiveness of these dihydrouracil-based PROTACs underscores the potential of this chemical scaffold in the development of novel anticancer therapeutics.

    Compound TypeTarget ProteinCancer Cell LineObserved EffectReference
    Phenyl Dihydrouracil-based PROTACBRD4MV4;11 (Acute Myeloid Leukemia)Potent protein degradation and inhibition of cell viability nih.gov

    Influence on Cell Cycle Progression and Induction of Apoptosis

    Beyond general cytotoxicity, studies have delved into the specific cellular mechanisms by which this compound-based PROTACs impact cancer cells. In MV4;11 cells, treatment with a BRD4-degrading PROTAC utilizing a dihydrouracil ligand led to significant effects on cell cycle progression. nih.gov Flow cytometry analysis revealed that the compound caused cell cycle arrest, a common outcome when key proteins required for cell division are eliminated. nih.govnih.gov

    Furthermore, these PROTACs have been shown to induce apoptosis, or programmed cell death. nih.gov Following treatment, an increase in the population of apoptotic cells was observed, indicating that the degradation of the target protein triggers cellular pathways leading to cell suicide. nih.govnih.gov This induction of apoptosis is a critical hallmark of an effective anticancer agent. The ability of these compounds to modulate the cell cycle and promote apoptosis highlights their therapeutic potential in oncology. nih.gov

    Antimicrobial and Antiviral Properties of Dihydrouracil Derivatives

    Antibacterial Activities Against Gram-Positive and Gram-Negative Pathogens

    Derivatives of uracil and its reduced form, dihydrouracil, have been investigated for their antimicrobial properties. rsc.org Studies on various uracil analogs have shown that these compounds can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgimpactfactor.orgjomardpublishing.com The specific nature and position of functional groups on the uracil core can influence the spectrum and potency of this activity. rsc.org For instance, derivatives with small polar functional groups have shown enhanced activity against Gram-negative bacteria, while those with moderately polar substituents tend to be more effective against Gram-positive bacteria. rsc.org

    While broad studies on dihydrouracil derivatives exist, specific data on the antibacterial properties of this compound is not extensively detailed in the reviewed literature. However, the general findings for this class of compounds suggest a potential for antimicrobial action. For example, research on other heterocyclic compounds has demonstrated that structural modifications can lead to significant activity against pathogenic strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). impactfactor.orgnih.gov Some synthesized compounds have shown moderate to good activity, although in some cases, significant inhibition of growth was not observed for certain dihydrouracil derivatives against common pathogens. nih.gov

    Compound ClassBacterial TypeExample PathogensGeneral ActivityReference
    Uracil DerivativesGram-PositiveStaphylococcus aureus, Bacillus subtilisActive (substituent-dependent) rsc.orgimpactfactor.org
    Uracil DerivativesGram-NegativeEscherichia coli, Pseudomonas aeruginosaActive (substituent-dependent) rsc.orgimpactfactor.org
    Substituted 5,6-dihydro-5-nitrouracilsGram-Positive & Gram-NegativeS. aureus, E. coli, P. aeruginosaNo significant inhibition nih.gov

    Antiviral Potency (e.g., HIV-1 Integrase Inhibition)

    While direct studies on the antiviral potency of this compound, specifically its activity against HIV-1 integrase, are not extensively documented in publicly available research, the broader class of uracil derivatives has been a subject of investigation in the search for novel antiviral agents. Research into HIV-1 therapies has identified various viral proteins as key targets, including the HIV-1 integrase, a crucial enzyme for viral replication.

    Uracil derivatives have been explored for their potential to inhibit different stages of the HIV-1 lifecycle. For instance, a series of novel uracil derivatives, such as bispyrimidine dione (B5365651) and tetrapyrimidine dione derivatives, have been designed as potential HIV capsid protein inhibitors. nih.gov The capsid protein is vital for both the early and late stages of viral replication. nih.gov In one study, certain meta-chloro substituted uracil compounds demonstrated promising activity in an HIV p24 assay, with IC50 values as low as 62.5 µg/ml, and were found to be non-cytotoxic in the tested cell lines. nih.gov

    Although this research focuses on capsid protein inhibition rather than integrase inhibition, it highlights the potential of the uracil scaffold as a starting point for the development of anti-HIV agents. The exploration of various substitutions on the uracil ring is a key strategy in medicinal chemistry to modulate the biological activity of a compound. Therefore, while specific data on this compound's effect on HIV-1 integrase is not available, the known anti-HIV activity of other uracil derivatives suggests that this class of compounds warrants further investigation in the context of various viral targets, including integrase.

    Antifungal Activities

    The investigation of this compound derivatives for antifungal activity is an area of interest, though specific studies on this particular compound are limited. However, research on structurally related molecules containing the o-tolyl group has shown promising antifungal properties. For example, a series of novel menthol (B31143) derivatives containing a 1,2,4-triazole-thioether moiety were synthesized and evaluated for their antifungal activity. Within this series, a compound featuring an o-tolyl group (o-CH3 Ph), designated as 5b, exhibited significant and broad-spectrum antifungal activity against a panel of plant-pathogenic fungi. nih.gov

    At a concentration of 50 µg/mL, compound 5b demonstrated notable inhibition rates against several fungi, as detailed in the table below. nih.gov

    Table 1: Antifungal Activity of Compound 5b (R = o-CH3 Ph)

    Fungal Strain Inhibition Rate (%)
    Physalospora piricola 93.3
    Colleterichum orbiculare 90.5
    Fusarium oxysporum f. sp. cucumerinum 83.8
    Cercospora arachidicola -
    Gibberella zeae -

    Data derived from a study on menthol-derived 1,2,4-triazole-thioether compounds. nih.gov

    These findings, while not directly pertaining to this compound, suggest that the inclusion of an o-tolyl group in a heterocyclic structure can contribute to potent antifungal activity. The electronic and steric properties of the o-tolyl substituent may play a crucial role in the interaction of these molecules with their fungal targets. Further research is warranted to explore whether these properties translate to antifungal efficacy in the dihydrouracil scaffold.

    Central Nervous System (CNS) Activity and Neuropharmacological Insights

    Exploration of Anti-Ictogenic and Anti-Epileptogenic Potential

    The potential of dihydrouracil derivatives, including this compound, as therapeutic agents for central nervous system (CNS) disorders such as epilepsy is an emerging area of research. The primary goals in epilepsy treatment are to suppress seizures (anti-ictogenic effects) and to prevent the development of epilepsy following a brain insult (anti-epileptogenic effects). nih.govnih.gov

    Pharmacological strategies for epilepsy often target voltage-gated ion channels and the enhancement of GABAergic inhibition. nih.gov While specific studies on the anti-ictogenic and anti-epileptogenic potential of this compound are not yet prevalent in the literature, the structural similarity of the dihydrouracil core to endogenous molecules and existing CNS-active drugs makes it a scaffold of interest.

    The development of novel drugs that can not only control seizures but also halt the underlying process of epileptogenesis is a significant unmet need in neurology. Research into new therapeutic avenues is crucial, and the exploration of novel chemical entities like dihydrouracil derivatives represents a promising direction. The substitution pattern on the dihydrouracil ring, such as the o-tolyl group in this compound, can significantly influence the compound's physicochemical properties, including its ability to cross the blood-brain barrier and its interaction with CNS targets. Future studies are needed to elucidate the specific neuropharmacological profile of this compound and its potential utility in the management of epilepsy.

    Prodrug Design and Metabolic Disposition Considerations

    Strategies for Modulating In Vivo Disposition

    The application of prodrug strategies to modulate the in vivo disposition of pharmacologically active compounds is a well-established approach in drug development. nih.govmdpi.com For molecules like this compound, prodrug design could be employed to enhance properties such as solubility, permeability, and site-specific delivery.

    A particularly relevant and contemporary strategy involves the use of phenyl dihydrouracil derivatives as novel ligands for the E3 ubiquitin ligase Cereblon (CRBN). This has significant implications for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins. nih.govnih.gov The dihydrouracil motif in these compounds has been shown to offer greater stability compared to traditional glutarimide-based CRBN ligands, which are prone to racemization and hydrolysis. nih.govbiopolymers.org.ua

    The development of achiral CRBN ligands based on the phenyl dihydrouracil scaffold represents a significant advancement in PROTAC technology. nih.gov By incorporating a this compound moiety as the CRBN-binding element, it may be possible to create PROTACs with improved pharmacokinetic profiles and reduced off-target effects. This approach leverages the inherent properties of the dihydrouracil ring to create more stable and potentially more effective therapeutic agents.

    Elucidation of Metabolic Pathways and Catabolic Products

    Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. The metabolic pathways of the parent compound, uracil, and its reduced form, dihydrouracil, have been studied, providing a likely model for the catabolism of this compound.

    The catabolism of uracil is a three-step enzymatic pathway. The first and rate-limiting step is the reduction of uracil to dihydrouracil by the enzyme dihydropyrimidine dehydrogenase. nih.gov Dihydrouracil is then hydrolyzed by dihydropyrimidinase to N-carbamoyl-β-alanine. nih.govnih.gov Finally, N-carbamoyl-β-alanine is converted to β-alanine, ammonia, and carbon dioxide by β-ureidopropionase. nih.govnih.gov

    Table 2: Key Enzymes and Products in Uracil Catabolism

    Step Enzyme Substrate Product(s)
    1 Dihydropyrimidine dehydrogenase Uracil Dihydrouracil
    2 Dihydropyrimidinase Dihydrouracil N-carbamoyl-β-alanine

    It is anticipated that the dihydrouracil core of this compound would undergo a similar catabolic process. The presence of the o-tolyl group at the N1 position may influence the rate and extent of these metabolic transformations. The metabolic cleavage of the N-C bond could potentially lead to the formation of o-toluidine (B26562) and the subsequent catabolites of the dihydrouracil ring. Further metabolic studies are necessary to fully elucidate the specific metabolic pathways and identify the catabolic products of this compound in vivo.

    Structure Activity Relationship Sar and Rational Ligand Design Principles

    Influence of Substituents on the Dihydrouracil (B119008) Phenyl Group (e.g., Ortho-, Meta-, Para-Substituents) on Biological Activity

    The substitution pattern on the phenyl ring of phenyl dihydrouracil (PDHU) compounds is a critical determinant of their binding affinity to Cereblon. Starting with the baseline compound, 1-(o-Tolyl)dihydrouracil, which features a single methyl group at the ortho-position, studies have shown that the introduction of additional substituents can significantly modulate biological activity. nih.gov

    Research indicates that adding substituents at the meta-position of the phenyl ring generally leads to a more substantial improvement in CRBN binding affinity compared to substitutions at the para-position. nih.gov The development of di- and tri-substituted PDHUs has demonstrated that synergistic effects can be achieved. For instance, certain 1,2,3-trisubstituted PDHU derivatives show enhanced binding affinity over the original ortho-substituted compound. nih.gov Structural modeling studies have helped to rationalize these findings, revealing that additional substituents can form new, favorable interactions within the CRBN binding pocket. nih.gov This allows for the fine-tuning of ligand potency.

    The following table summarizes the impact of different substitution patterns on the phenyl ring on CRBN binding affinity, relative to a positive control.

    Compound TypeSubstitution PatternRelative CRBN Binding Affinity (%)
    Disubstituted PDHUOrtho- and Meta-Improved over single ortho-substituent
    Disubstituted PDHUOrtho- and Para-Less improvement than meta-substitution
    Trisubstituted PDHU1,2,3-substitutionSignificant improvement; e.g., ~80% binding

    Data synthesized from research on substituted phenyl dihydrouracils demonstrating trends in binding affinity improvements. nih.gov

    Design and Optimization of Linker Chemistry in Conjugate Systems (e.g., PROTACs)

    Phenyl dihydrouracils are highly valuable as CRBN-recruiting moieties in the design of PROTACs. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a chemical linker that connects them. nih.gov The design of this linker is not trivial; its length, composition, and attachment point are crucial for the PROTAC's ability to form a stable and productive ternary complex (E3 ligase-PROTAC-POI), which is necessary for subsequent protein degradation. explorationpub.comresearchgate.net

    For PDHU-based PROTACs, the phenyl group serves as a convenient and synthetically accessible point for linker attachment. nih.gov This allows for the systematic variation of the linker's properties to optimize the PROTAC's efficacy. Key considerations in linker design include:

    Length and Flexibility: The linker must be long and flexible enough to span the distance between the CRBN and POI binding sites without introducing steric hindrance, but not so long that it fails to promote a stable ternary complex. explorationpub.com

    Attachment Point: The vector on the phenyl ring where the linker is attached can alter the orientation of the recruited POI relative to the E3 ligase, which in turn affects the efficiency of ubiquitination and degradation. nih.gov

    The development of potent BRD4 degraders using trisubstituted PDHUs highlights the successful application of these ligands in PROTACs, demonstrating that they can be effectively integrated with linkers to achieve robust degradation of target proteins in multiple cell lines. nih.gov

    Stereochemical Considerations and Their Impact on Biological Function

    A significant advantage of the phenyl dihydrouracil scaffold is its achiral nature. nih.gov This feature addresses a major challenge associated with traditional glutarimide-based CRBN ligands like thalidomide (B1683933) and its analogs (IMiDs). The glutarimide (B196013) ring contains a chiral center at the C3 position which is prone to rapid and spontaneous racemization under physiological conditions. mdc-berlin.de

    By replacing the C3 carbon of the glutarimide ring with a nitrogen atom, the phenyl dihydrouracil scaffold eliminates this chiral center and the associated problem of racemization. mdc-berlin.deresearchgate.net This innovation allows for the development of non-racemic PROTACs, simplifying their pharmacological profiles and ensuring that the entire concentration of the drug is active. nih.gov This inherent structural feature provides PDHU-based ligands with greater chemical stability and a more straightforward path for therapeutic development compared to their glutarimide counterparts. nih.govnih.gov

    Correlative Analysis between Molecular Features and Cellular Target Engagement

    The ultimate measure of a ligand's utility in a PROTAC is its ability to induce the degradation of a target protein within a cellular context. This cellular target engagement is directly correlated with the ligand's molecular features, which dictate its binding affinity for the E3 ligase.

    For phenyl dihydrouracil derivatives, a clear correlation exists between the substitution pattern on the phenyl ring and the resulting biological outcome. As established, the addition of substituents at specific positions (molecular features) can enhance binding to CRBN (target engagement). nih.gov This improved engagement translates directly to more potent protein degradation when the ligand is incorporated into a PROTAC.

    For example, potent BRD4 degraders were developed using optimized, trisubstituted PDHU ligands. nih.gov When these ligands were incorporated into PROTACs targeting the BRD4 protein, they exhibited remarkable degradation activity. nih.gov The efficacy of these PROTACs was verified using multiple orthogonal methods, confirming that the enhanced CRBN binding affinity conferred by the optimized PDHU scaffold leads to superior cellular performance in degrading the target protein. nih.gov A PROTAC's anti-proliferative activity in cancer cell lines often correlates with its degradation potency; a highly effective PDHU-based PROTAC showed potent anti-proliferation, while a similar construct unable to recruit CRBN was significantly less active. nih.gov

    The table below illustrates the relationship between CRBN recruitment and cellular activity for a representative PDHU-based PROTAC.

    CompoundCRBN Recruiting MoietyTargetCellular Activity (IC50)
    PROTAC 13Trisubstituted PDHUBRD4~1.1 nM
    Control Compound 13NTLacks CRBN MoietyBRD4Much weaker activity
    CRBN Ligand 9Trisubstituted PDHU onlyN/ANo anti-proliferative activity

    This data demonstrates that the cellular anti-proliferative effect is dependent on the PROTAC's ability to engage CRBN via the PDHU ligand and subsequently degrade the target protein. nih.gov

    Advanced Research Avenues and Future Prospects for 1 O Tolyl Dihydrouracil

    Development of Novel Therapeutic Modalities Leveraging Dihydrouracil (B119008) Scaffolds

    A primary focus of research into 1-(o-Tolyl)dihydrouracil and related compounds is their application in targeted protein degradation. nih.gov This strategy utilizes Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to eliminate specific disease-causing proteins from the cell. nih.gov PROTACs consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. cas.org

    Substituted phenyl dihydrouracils have emerged as a novel class of ligands for the E3 ubiquitin ligase Cereblon (CRBN). nih.govnih.gov Traditionally, ligands for CRBN, such as thalidomide (B1683933) and its analogs (known as immunomodulatory drugs or IMiDs), have been widely used in PROTAC design. thebiogrid.org However, these glutarimide-based compounds suffer from chemical instability and the presence of a chiral center that undergoes rapid racemization, complicating drug development and activity. nih.govacs.org

    The this compound scaffold offers significant advantages by being achiral, which circumvents the issue of racemization. nih.gov Furthermore, research has demonstrated that the dihydrouracil motif possesses much greater chemical stability and is less susceptible to hydrolysis compared to the glutarimide (B196013) ring of traditional CRBN ligands. acs.org Studies have shown that while the parent phenyl dihydrouracil has minimal binding affinity for CRBN, substitutions on the phenyl ring, such as the o-tolyl group, can yield compounds with binding affinities comparable to lenalidomide. nih.gov These properties have led to the successful development of potent PROTACs, including degraders of the BRD4 protein, a target in cancer therapy. nih.gov

    Table 1: Comparison of Dihydrouracil Scaffolds and Glutarimide Scaffolds in PROTACs
    PropertyDihydrouracil Scaffolds (e.g., this compound)Glutarimide Scaffolds (e.g., Lenalidomide)
    ChiralityAchiral (avoids racemization) nih.govChiral (undergoes spontaneous racemization) nih.gov
    Chemical StabilityHigh; less prone to hydrolysis acs.orgLower; susceptible to ring-opening by hydrolysis thebiogrid.orgacs.org
    Binding TargetE3 Ubiquitin Ligase Cereblon (CRBN) nih.govE3 Ubiquitin Ligase Cereblon (CRBN) nih.gov
    Therapeutic ApplicationLigand for targeted protein degradation (PROTACs) nih.govMost frequently used ligands in PROTAC development nih.gov

    Integration into Chemical Probe Design for Biological System Elucidation

    Chemical probes are small molecules used to study and manipulate biological systems. The specific and stable binding of this compound to CRBN makes it an excellent candidate for the design of such probes. escholarship.org By understanding the interaction between the compound and the protein, researchers can develop tools to explore the functions of CRBN and other E3 ligases.

    A chemical probe based on the this compound scaffold can be synthesized by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. These tagged molecules allow for the visualization and tracking of CRBN within cells, helping to elucidate its localization, interactions with other proteins, and role in cellular processes. Furthermore, developing a portfolio of probes with varying affinities and selectivities can help map the broader landscape of E3 ligase biology. The creation of appropriate negative control compounds, which are structurally similar but incapable of binding, is crucial for validating the on-target effects of these probes. escholarship.org

    Application in High-Throughput Screening and Combinatorial Chemistry Initiatives

    The dihydrouracil core structure is a versatile scaffold amenable to combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules. nih.gov By systematically modifying the substituents on the phenyl ring and other positions of the dihydrouracil core, vast chemical libraries can be generated.

    These libraries are invaluable for high-throughput screening (HTS) campaigns. j-morphology.com HTS allows for the rapid testing of thousands of compounds against a specific biological target to identify "hits"—molecules that exhibit a desired activity. nih.gov A library of this compound analogs could be screened against a wide array of enzymes, receptors, or other protein targets to uncover novel biological activities and starting points for new drug discovery programs. The synergy between combinatorial chemistry and HTS provides a powerful engine for identifying new therapeutic leads based on the dihydrouracil scaffold. nih.gov

    Exploration of Emerging Biological Targets and Disease Indications

    The primary emerging biological target for this compound is the E3 ligase Cereblon, with the main application being the targeted degradation of disease-causing proteins. researchgate.net This approach has broad implications for numerous diseases, particularly cancer, where the targeted removal of oncoproteins is a promising therapeutic strategy. nih.gov The development of PROTACs using this scaffold to degrade targets like BRD4 and LCK demonstrates its potential in oncology. nih.govthebiogrid.org

    Beyond cancer, the ability to selectively degrade proteins opens up avenues for treating other conditions. This includes neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins, as well as immune disorders and viral infections. nih.govyoutube.com The robust and "drug-like" properties of the dihydrouracil scaffold make it an attractive starting point for exploring these and other disease indications where targeted protein degradation could offer a therapeutic benefit. nih.gov

    Table 2: Potential Biological Targets and Disease Indications for Dihydrouracil-Based Therapeutics
    Biological Target ClassSpecific Target ExamplePotential Disease IndicationTherapeutic Approach
    E3 Ubiquitin LigasesCereblon (CRBN) nih.govCancer, Immune Disorders nih.govRecruiting ligand for PROTACs researchgate.net
    Oncogenic ProteinsBRD4, LCK nih.govthebiogrid.orgProstate Cancer, Leukemia researchgate.netnih.govTargeted Protein Degradation nih.gov
    Misfolded Proteinse.g., Tau, Alpha-synuclein youtube.comNeurodegenerative Diseases youtube.comTargeted Protein Degradation youtube.com
    Viral ProteinsVariousViral Infections youtube.comTargeted Protein Degradation youtube.com

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-(o-Tolyl)dihydrouracil, and how can reaction conditions be optimized for higher yield?

    • Methodological Answer : Synthesis of structurally analogous dihydropyrimidines involves multi-step reactions, such as cyclization of thiourea derivatives with o-tolyl-substituted aldehydes under reflux conditions (e.g., EtOH/EtONa) . Optimization strategies include:

    • Temperature control (e.g., 60–80°C for intermediate steps) .
    • Catalysts like Zn/THF for reductive steps or POCl3 for phosphorylation .
    • Continuous flow reactors to enhance scalability and purity .
    • Real-time monitoring via HPLC or TLC to track reaction progress .

    Q. How should researchers safely handle and store this compound to minimize exposure risks?

    • Methodological Answer : Based on safety protocols for structurally similar compounds (e.g., 1-(o-Tolyl)biguanide):

    • Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Store in a cool, dry environment (<25°C) in airtight containers to avoid hygroscopic degradation .
    • Avoid inhalation by working in fume hoods and using respiratory masks during powder handling .

    Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

    • Methodological Answer :

    • Structural Confirmation :
    • NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and methyl groups on the o-tolyl moiety .
    • IR spectroscopy to identify carbonyl (C=O) and N-H stretches in the dihydrouracil ring .
    • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) for quantification .
    • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺) .

    Advanced Research Questions

    Q. What strategies can be employed to resolve discrepancies in reported biological activities of this compound across different studies?

    • Methodological Answer :

    • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and viral strains (e.g., influenza A for antiviral tests) to reduce variability .
    • Dose-Response Curves : Compare EC₅₀ values under controlled pH and temperature conditions .
    • Meta-Analysis : Pool data from multiple studies to identify trends in activity (e.g., antitumor vs. antiviral efficacy) .

    Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?

    • Methodological Answer :

    • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., dihydropyrimidine dehydrogenase) .
    • QSAR Studies : Correlate substituent effects (e.g., methyl groups on the o-tolyl ring) with bioactivity using regression models .
    • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

    Q. What experimental approaches are recommended to investigate the metabolic stability and degradation pathways of this compound in vitro?

    • Methodological Answer :

    • Metabolic Stability :
    • Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS .
    • Identify CYP450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
    • Degradation Pathways :
    • Expose to simulated gastric fluid (pH 2.0) or intestinal fluid (pH 6.8) to assess hydrolytic stability .
    • Use high-resolution MS to detect breakdown products (e.g., uracil derivatives) .

    Data Contradiction Analysis

    Q. How should researchers address conflicting data regarding the antitumor efficacy of this compound in different cancer models?

    • Methodological Answer :

    • Model-Specific Factors : Compare pharmacokinetics (e.g., tissue penetration in murine vs. human xenografts) .
    • Pathway Analysis : Validate target engagement (e.g., inhibition of thymidylate synthase) via Western blotting .
    • Combinatorial Studies : Test synergy with chemotherapeutics (e.g., 5-FU) to clarify context-dependent effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.